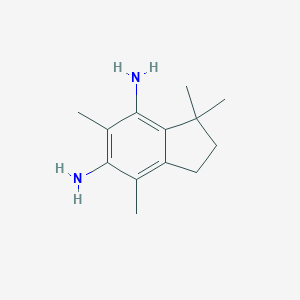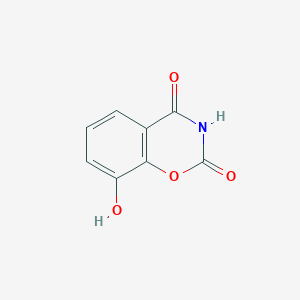
Benadrostin
Vue d'ensemble
Description
Benadrostin is a chemical compound with the molecular formula C8H5NO4 . It is also known by the synonym 8-Hydroxy-2H-1,3-benzoxazine-2,4 (3H)-dione . It was discovered in the fermentation broth of Streptomyces flavovirens MH499-O’F1 .
Synthesis Analysis
This compound was isolated from the culture broth of Streptomyces flavovirens MH499-O’F1 . The process involved purification by chromatography followed by solvent extraction .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H5NO4 . More detailed structural analysis would require specific spectroscopic data which is not available in the current search results.
Chemical Reactions Analysis
This compound was found to be competitive with the substrate, and the inhibition constant (Ki) was 34 microM . It is soluble in acetone .
Physical And Chemical Properties Analysis
This compound is a white to off-white solid . It is soluble in DMSO, methanol, or chloroform . It is insoluble in water and benzene .
Applications De Recherche Scientifique
Production d'antibiotiques
Benadrostin est un dérivé produit par Streptomyces sp. RK88-1441 . Les actinomycètes, y compris les espèces de Streptomyces, jouent un rôle crucial dans la production de composés précurseurs/d'amorçage pour le développement pharmaceutique . Environ 40 % des composés bioactifs connus d'origine microbienne sont dérivés d'actinomycètes . This compound, en tant que nouveau dérivé, contribue à la diversité et aux applications potentielles des composés de cette espèce .
Régulation de l'apoptose
This compound a été étudié pour ses effets sur l'apoptose, le processus de mort cellulaire programmée . Plus précisément, il a été constaté qu'il interférait avec l'apoptose des cellules HL-60 induite par la 5-azacytidine . This compound a inhibé la mort cellulaire de manière dose-dépendante et temps-dépendante , suggérant des applications potentielles dans la régulation de la mort cellulaire et de la survie.
Inhibition de la poly (ADP-ribose) polymérase
This compound est un inhibiteur de la poly (ADP-ribose) polymérase . Cet enzyme est impliqué dans plusieurs processus cellulaires importants, notamment la réparation de l'ADN, la stabilité génomique et la mort cellulaire programmée
Mécanisme D'action
Target of Action
Benadrostin primarily targets Poly (ADP-ribose) Polymerase (PARP) . PARP is a chromatin-bound enzyme that synthesizes a protein-bound homopolymer, poly(ADP-ribose), from nicotinamide adenine dinucleotide (NAD). Various nuclear proteins, including histones and non-histone proteins, have been reported as acceptors of this polymer .
Mode of Action
This compound acts as an inhibitor of PARP . It competes with the substrate, leading to the inhibition of the enzyme . This inhibition disrupts the normal function of PARP, affecting various cellular processes.
Biochemical Pathways
The inhibition of PARP by this compound affects the poly(ADP-ribose) biosynthesis pathway . This pathway is crucial for efficient DNA repair . By inhibiting PARP, this compound disrupts the normal functioning of this pathway, leading to changes in cellular activities.
Pharmacokinetics
It’s known that this compound was discovered in the fermentation broth of streptomyces flavovirens mh499-ot1 . It was purified by chromatography followed by solvent extraction and then isolated .
Result of Action
The inhibition of PARP by this compound has been shown to interfere with apoptosis, or programmed cell death . Specifically, it has been found to inhibit apoptosis of HL-60 cells induced by 5-azacytidine . This suggests that this compound may have significant effects on cellular survival and death processes.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Benadrostin plays a significant role in biochemical reactions as it acts as an inhibitor of poly (ADP-ribose) synthetase . This enzyme is involved in DNA repair and programmed cell death, thus this compound’s interaction with it can have profound effects on cellular processes .
Cellular Effects
The effects of this compound on cells are primarily through its inhibition of poly (ADP-ribose) synthetase . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with the enzyme poly (ADP-ribose) synthetase, leading to its inhibition . This can result in changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
It is known that this compound is derived from actinomycetes, which are known for their stability and long-term effects on cellular function .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the function of poly (ADP-ribose) synthetase . It interacts with this enzyme, potentially affecting metabolic flux or metabolite levels .
Propriétés
IUPAC Name |
8-hydroxy-1,3-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-5-3-1-2-4-6(5)13-8(12)9-7(4)11/h1-3,10H,(H,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIRLGRTNUTGAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00151728 | |
| Record name | Benadrostin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00151728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117241-60-8 | |
| Record name | Benadrostin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117241608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benadrostin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00151728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Benadrostin and what is its mechanism of action?
A1: this compound is a natural product isolated from the bacterium Streptomyces flavovirens. [, ] It acts as a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). [, ] While its exact mechanism is not fully elucidated in the provided research, it's known to be competitive with the substrate, meaning it likely binds to the enzyme's active site, preventing the binding of its natural substrate and inhibiting its activity. []
Q2: What is the structure of this compound and what is its molecular formula and weight?
A2: this compound is characterized as 8-hydroxy-2H-1,3-benzoxazine-2,4-dione. [] Its molecular formula is C8H5NO4. [] Based on this formula, its molecular weight can be calculated to be 179.13 g/mol.
Q3: Has this compound demonstrated any promising biological activities?
A3: Research indicates that this compound can interfere with apoptosis (programmed cell death) in HL-60 cells induced by 5-azacytidine. [, ] It has also shown potential in suppressing antibody responses in lupus-prone MRL/Mp-1pr/1pr mice, suggesting a possible therapeutic avenue for systemic lupus erythematosus and preventing fetal loss. [, ]
Q4: Are there any other known natural sources of this compound besides Streptomyces flavovirens?
A4: Yes, besides Streptomyces flavovirens, this compound has also been isolated from a terrestrial Streptomyces sp. (Ank75) and a marine-derived actinomycete strain USF-TC31. [, ] This highlights the potential for discovering this compound analogs from various microbial sources.
Q5: What analytical techniques are commonly employed to characterize and quantify this compound?
A5: While specific analytical methods used for this compound are not detailed in the provided abstracts, structural elucidation typically involves spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). [] Quantification likely utilizes chromatographic methods such as High-Performance Liquid Chromatography (HPLC), potentially coupled with detectors like UV or MS, depending on the desired sensitivity and selectivity.
Q6: Are there any known derivatives of this compound?
A6: Yes, at least one derivative of this compound has been identified – RK-144171. [] This compound was isolated from Streptomyces sp. RK88-1441. The existence of derivatives suggests the possibility of modifying the this compound structure to improve its pharmacological properties or explore structure-activity relationships.
Q7: Are there any known compounds with similar biological activity to this compound?
A7: Yes, 2-methyl-4[3H]-quinazolinone, produced by the bacterium Bacillus cereus BMH225-mF1, has also been identified as an inhibitor of poly(ADP-ribose) synthetase. [] This suggests that different chemical scaffolds can exhibit similar inhibitory activity against this enzyme, opening up avenues for discovering new PARP inhibitors.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





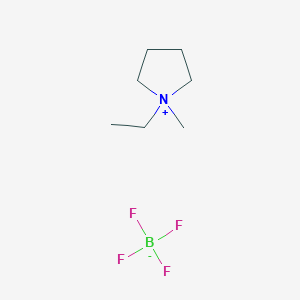
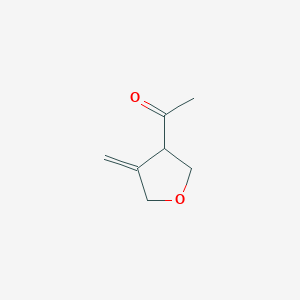
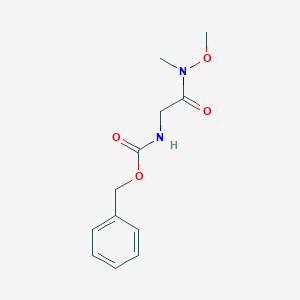
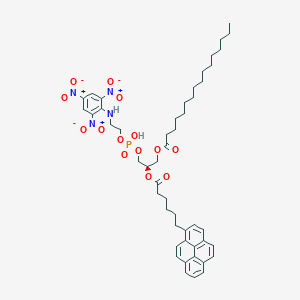
![1-{2,2-Bis[(4-isocyanatophenoxy)methyl]butoxy}-4-isocyanatobenzene](/img/structure/B37879.png)
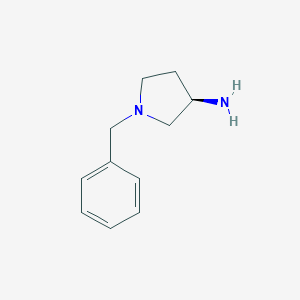
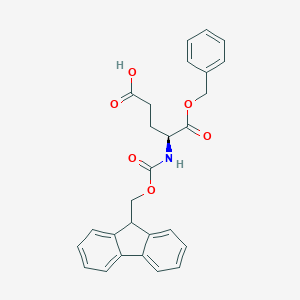
![3-fluoro-N'-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]benzohydrazide](/img/structure/B37884.png)



